

# Recommended Vehicle for VU0361747 (ML375) Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of **VU0361747**, also known as ML375, for in vivo studies in mice. The following information is based on established formulations for this M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM).

### Data Presentation: Recommended Vehicle Formulations

Two primary vehicle formulations are recommended for the in vivo administration of **VU0361747** (ML375). The choice of vehicle may depend on the desired route of administration and experimental design.



| Vehicle Component                | Formulation 1 (Aqueous-<br>based)             | Formulation 2 (Oil-based)           |
|----------------------------------|-----------------------------------------------|-------------------------------------|
| Dimethyl Sulfoxide (DMSO)        | 10%                                           | 10%                                 |
| Polyethylene Glycol 300 (PEG300) | 40%                                           | -                                   |
| Tween-80                         | 5%                                            | -                                   |
| Saline (0.9% NaCl)               | 45%                                           | -                                   |
| Corn Oil                         | -                                             | 90%                                 |
| Final Concentration              | Up to 2.5 mg/mL                               | ≥ 5 mg/mL                           |
| Administration Route             | Intraperitoneal (i.p.),<br>Intravenous (i.v.) | Intraperitoneal (i.p.), Oral (p.o.) |

### **Experimental Protocols**

## Protocol 1: Preparation of Aqueous-Based Vehicle (Formulation 1)

This protocol outlines the preparation of a 1 mL working solution of **VU0361747** in an aqueous-based vehicle.

#### Materials:

- VU0361747 (ML375) powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes



- Pipettes
- Vortex mixer
- Ultrasonic bath (optional)

#### Procedure:

- Dissolve **VU0361747** in DMSO: Weigh the required amount of **VU0361747** and dissolve it in 100  $\mu$ L of DMSO. Vortex thoroughly to ensure complete dissolution.
- Add PEG300: To the DMSO solution, add 400 μL of PEG300. Vortex the mixture until it is homogeneous.
- Add Tween-80: Add 50 μL of Tween-80 to the mixture and vortex again to ensure it is well-mixed.
- Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution thoroughly.
- Ensure Clarity: The final solution should be clear. If precipitation or phase separation occurs, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution.
- Administration: It is recommended to prepare this formulation fresh on the day of use. For intraperitoneal (i.p.) administration in mice, typical injection volumes range from 5 to 10 mL/kg of body weight.

## Protocol 2: Preparation of Oil-Based Vehicle (Formulation 2)

This protocol describes the preparation of a 1 mL working solution of **VU0361747** in an oil-based vehicle.

#### Materials:

- VU0361747 (ML375) powder
- Dimethyl Sulfoxide (DMSO)



- Corn Oil
- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer
- Ultrasonic bath (optional)

#### Procedure:

- Dissolve VU0361747 in DMSO: Weigh the necessary amount of VU0361747 and dissolve it in 100 μL of DMSO. Vortex until the compound is fully dissolved.
- Add Corn Oil: Add 900 μL of corn oil to the DMSO solution.
- Mix Thoroughly: Vortex the mixture extensively to ensure a uniform suspension. If needed, use an ultrasonic bath to aid in creating a homogenous solution.
- Administration: This formulation is suitable for both intraperitoneal (i.p.) and oral (p.o.)
  gavage administration. For continuous dosing studies lasting over two weeks, the stability of
  this formulation should be carefully considered. It is advisable to prepare the solution fresh
  for each administration.

# Mandatory Visualizations Signaling Pathway of VU0361747 (ML375)



#### VU0361747 (ML375) as an M5 Negative Allosteric Modulator





#### Experimental Workflow for VU0361747 Administration in Mice



#### Click to download full resolution via product page

To cite this document: BenchChem. [Recommended Vehicle for VU0361747 (ML375)
 Administration in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].

 Available at: [https://www.benchchem.com/product/b611734#recommended-vehicle-for-vu0361747-administration-in-mice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com